![molecular formula C20H23N5O2S B4620921 N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4620921.png)
N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide
Overview
Description
The compound belongs to a class of chemicals known for their diverse biological activities and complex synthesis routes. The research interest in such compounds primarily revolves around their potential therapeutic applications and the exploration of their chemical behavior.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates, leading to the introduction of various functional groups through reactions such as alkylation, acylation, and condensation. The synthesis process is often designed to introduce specific functional groups that confer the desired biological activity or chemical properties (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using spectroscopic techniques like 1H NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, including the presence and position of various functional groups, and help in determining the compound's purity and identity (Duran & Canbaz, 2013).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present in the molecule. Their chemical reactivity is often explored to synthesize derivatives with enhanced biological or chemical properties. The reactivity patterns are also crucial for understanding the mechanisms of biological activity (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for the development of pharmaceutical formulations (Ahmad et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa), reactivity towards different reagents, and stability under various conditions, are key to optimizing the compound's use in chemical syntheses and potential therapeutic applications. These properties can be modified by synthesizing derivatives or analogs with altered functional groups (Mohareb & Gamaan, 2018).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of similar structures in synthesizing novel heterocyclic compounds, which play a crucial role in medicinal chemistry due to their diverse biological activities. For example, the synthesis of novel derivatives incorporating thiadiazole moieties showed potential insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting the importance of such compounds in developing new agrochemicals (Fadda et al., 2017). Similarly, compounds synthesized from reactions involving thioureido-acetamides have been explored for their potential in creating various heterocycles through one-pot cascade reactions, demonstrating excellent atom economy and the formation of products like 2-iminothiazoles and thioparabanic acids (Schmeyers & Kaupp, 2002).
Anti-Inflammatory and Antitumor Activities
Certain derivatives, such as those synthesized by reacting pyrazole with various substituted acetamides, have shown significant anti-inflammatory activity, suggesting their potential in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013). Another study on the synthesis of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivatives revealed molecules with antitumor activities, indicating the potential application of similar compounds in cancer treatment (Mohareb & Gamaan, 2018).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes using pyrazole-acetamide derivatives has been studied, revealing insights into the effect of hydrogen bonding on self-assembly processes. These studies also explore the antioxidant activities of such complexes, underscoring the multifunctional applications of these compounds in bioinorganic chemistry and possibly in designing antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
N-benzyl-2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-4-25-19(27)17(10-16-12-24(3)23-14(16)2)22-20(25)28-13-18(26)21-11-15-8-6-5-7-9-15/h5-10,12H,4,11,13H2,1-3H3,(H,21,26)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXBLPSGLAMSEV-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C)C)N=C1SCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2C)C)/N=C1SCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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